molecular formula C8H5F3OS B8566954 3-(trifluoromethyl)benzothioic S-acid

3-(trifluoromethyl)benzothioic S-acid

Cat. No.: B8566954
M. Wt: 206.19 g/mol
InChI Key: OQVKGSDRYMYQKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(trifluoromethyl)benzothioic S-acid, is an organic compound characterized by the presence of a trifluoromethyl group attached to the benzene ring and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of benzenecarbothioic acid derivatives using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The reaction is usually carried out under mild conditions with the aid of a catalyst, such as copper or silver salts .

Industrial Production Methods: Industrial production of benzenecarbothioic acid, 3-(trifluoromethyl)-, often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3-(trifluoromethyl)benzothioic S-acid, undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

3-(trifluoromethyl)benzothioic S-acid, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which benzenecarbothioic acid, 3-(trifluoromethyl)-, exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to modulation of enzyme activity or receptor binding, ultimately affecting various biochemical pathways .

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)benzoic acid
  • 3-(Trifluoromethoxy)benzoic acid
  • 3-(Trifluoromethyl)benzoyl chloride

Comparison: 3-(trifluoromethyl)benzothioic S-acid, is unique due to the presence of both a trifluoromethyl group and a carboxylic acid group on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. For instance, 3-(trifluoromethyl)benzoic acid lacks the thiol group, which can significantly alter its reactivity and applications .

Properties

Molecular Formula

C8H5F3OS

Molecular Weight

206.19 g/mol

IUPAC Name

3-(trifluoromethyl)benzenecarbothioic S-acid

InChI

InChI=1S/C8H5F3OS/c9-8(10,11)6-3-1-2-5(4-6)7(12)13/h1-4H,(H,12,13)

InChI Key

OQVKGSDRYMYQKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)S

Origin of Product

United States

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